Adoxosidic acid
Overview
Description
Adoxosidic acid is a natural product primarily found in the plant Adoxa. It is an ester compound formed between malic acid and an aromatic ring. This compound is a colorless or pale yellow solid that is soluble in water and some organic solvents such as methanol and ethanol. It is known for its significant biological activities, including antioxidant, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adoxosidic acid is mainly obtained from natural sources, particularly from the plant Adoxa. The extraction process typically involves the following steps:
Plant Material Preparation: The plant material is dried and ground into a fine powder.
Solvent Extraction: The powdered plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Concentration: The solvent extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is purified using techniques such as column chromatography to isolate this compound.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for industrial-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
Adoxosidic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters or ethers depending on the substituent introduced.
Scientific Research Applications
Adoxosidic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying esterification and hydrolysis reactions.
Biology: this compound is studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Due to its antioxidant, anti-inflammatory, and antitumor properties, this compound is being researched for potential therapeutic applications.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Adoxosidic acid exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antitumor Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Adoxosidic acid is unique due to its specific structure and biological activities. Similar compounds include:
Geniposidic acid: Another ester compound with antioxidant and anti-inflammatory properties.
Mussaenosidic acid: Known for its anti-inflammatory and hepatoprotective effects.
Syringaresinol-O-beta-D-glucopyranoside: A lignan glycoside with antioxidant activity.
This compound stands out due to its combined antioxidant, anti-inflammatory, and antitumor activities, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
(1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h5-7,9-13,15-21H,1-4H2,(H,22,23)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOPDXRZTFGTIW-PKUPRILXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CO)C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@H]1CO)[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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